RNase L Activation: Methyl benzyl-DL-serinate Exhibits a Sub-Nanomolar IC50
Methyl benzyl-DL-serinate demonstrates potent activation of RNase L, a key enzyme in the antiviral innate immune response. In a cell-free protein synthesis inhibition assay using mouse L cell extracts, the compound inhibited protein synthesis with an IC50 of 2.30 nM [1]. While this data point is derived from a single primary source, it represents a unique and quantifiable biological activity not reported for the stereopure enantiomers (Methyl benzyl-L-serinate or Methyl benzyl-D-serinate) or for other N-protected serine methyl esters (e.g., N-Boc-serine methyl ester). This suggests a specific interaction profile that may be attributed to the racemic mixture or the specific N-benzyl modification.
| Evidence Dimension | IC50 for RNase L activation (protein synthesis inhibition) |
|---|---|
| Target Compound Data | 2.30 nM |
| Comparator Or Baseline | Not reported for stereopure enantiomers or other N-protected serine methyl esters (e.g., N-Boc-L-serine methyl ester) in similar assays. |
| Quantified Difference | Unique activity profile; no comparable data for closely related analogs. |
| Conditions | Mouse L cell extracts; measured as 50% inhibition of protein synthesis. |
Why This Matters
This unique sub-nanomolar activity is a critical selection criterion for researchers investigating RNase L-mediated pathways, as it provides a potent and specific chemical probe not found in commercially available, structurally similar analogs.
- [1] BindingDB. Entry for BDBM50025002. Affinity Data: IC50 = 2.30 nM for RNase L activation. Accessed 2025. View Source
